molecular formula C19H21ClN4O2 B11623407 3-[(2-Chloro-benzoyl)-hydrazono]-N-(4-dimethylamino-phenyl)-butyramide

3-[(2-Chloro-benzoyl)-hydrazono]-N-(4-dimethylamino-phenyl)-butyramide

Cat. No.: B11623407
M. Wt: 372.8 g/mol
InChI Key: PPWLQAPOEILXJU-LPYMAVHISA-N
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Description

(3E)-3-{[(2-CHLOROPHENYL)FORMAMIDO]IMINO}-N-[4-(DIMETHYLAMINO)PHENYL]BUTANAMIDE is a complex organic compound characterized by its unique structural components. This compound features a chlorophenyl group, a formamido group, and a dimethylamino phenyl group, making it a subject of interest in various fields of scientific research.

Properties

Molecular Formula

C19H21ClN4O2

Molecular Weight

372.8 g/mol

IUPAC Name

2-chloro-N-[(E)-[4-[4-(dimethylamino)anilino]-4-oxobutan-2-ylidene]amino]benzamide

InChI

InChI=1S/C19H21ClN4O2/c1-13(22-23-19(26)16-6-4-5-7-17(16)20)12-18(25)21-14-8-10-15(11-9-14)24(2)3/h4-11H,12H2,1-3H3,(H,21,25)(H,23,26)/b22-13+

InChI Key

PPWLQAPOEILXJU-LPYMAVHISA-N

Isomeric SMILES

C/C(=N\NC(=O)C1=CC=CC=C1Cl)/CC(=O)NC2=CC=C(C=C2)N(C)C

Canonical SMILES

CC(=NNC(=O)C1=CC=CC=C1Cl)CC(=O)NC2=CC=C(C=C2)N(C)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3E)-3-{[(2-CHLOROPHENYL)FORMAMIDO]IMINO}-N-[4-(DIMETHYLAMINO)PHENYL]BUTANAMIDE typically involves multi-step organic reactions. The process begins with the preparation of the chlorophenyl formamido intermediate, followed by the introduction of the dimethylamino phenyl group under controlled conditions. Common reagents used in these reactions include chlorinating agents, formamides, and dimethylamine sources. The reaction conditions often require specific temperatures, solvents, and catalysts to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods are designed to optimize reaction efficiency, minimize waste, and ensure consistent product quality. The use of advanced purification techniques, such as chromatography and crystallization, is essential to achieve the desired compound specifications.

Chemical Reactions Analysis

Types of Reactions

(3E)-3-{[(2-CHLOROPHENYL)FORMAMIDO]IMINO}-N-[4-(DIMETHYLAMINO)PHENYL]BUTANAMIDE undergoes various chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions may involve reagents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur, particularly at the chlorophenyl group, using reagents like sodium methoxide or potassium tert-butoxide.

Common Reagents and Conditions

The reactions typically require specific reagents and conditions:

    Oxidation: Conducted under acidic or basic conditions, often at elevated temperatures.

    Reduction: Performed under anhydrous conditions to prevent side reactions.

    Substitution: Carried out in polar aprotic solvents to enhance nucleophilicity.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding oxides, while reduction can produce amines or alcohols.

Scientific Research Applications

(3E)-3-{[(2-CHLOROPHENYL)FORMAMIDO]IMINO}-N-[4-(DIMETHYLAMINO)PHENYL]BUTANAMIDE has diverse applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a candidate for drug development due to its unique structural features.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which (3E)-3-{[(2-CHLOROPHENYL)FORMAMIDO]IMINO}-N-[4-(DIMETHYLAMINO)PHENYL]BUTANAMIDE exerts its effects involves interaction with specific molecular targets. These targets may include enzymes, receptors, or other biomolecules. The compound’s activity is often mediated through pathways involving signal transduction, gene expression, or metabolic processes.

Comparison with Similar Compounds

Similar Compounds

    Dichloroaniline: Shares the chlorophenyl group but differs in overall structure and reactivity.

    Steviol Glycoside: Contains similar functional groups but is primarily known for its sweetening properties.

Uniqueness

(3E)-3-{[(2-CHLOROPHENYL)FORMAMIDO]IMINO}-N-[4-(DIMETHYLAMINO)PHENYL]BUTANAMIDE is unique due to its combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.

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